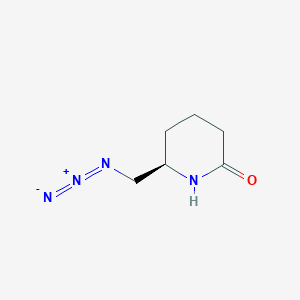

(6R)-6-(azidomethyl)piperidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(6R)-6-(azidomethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBLZNWGDFLRY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(6R)-6-(azidomethyl)piperidin-2-one chemical properties

This is an in-depth technical guide on the chemical properties, synthesis, and applications of (6R)-6-(azidomethyl)piperidin-2-one .

Introduction & Structural Significance[1][2][3]

(6R)-6-(azidomethyl)piperidin-2-one is a chiral, heterocyclic building block belonging to the piperidinone (δ-lactam) class. It is characterized by a six-membered lactam ring with a stereodefined azidomethyl substituent at the C6 position.

This molecule serves as a critical chiral scaffold in medicinal chemistry, particularly for the design of peptidomimetics and small-molecule inhibitors.[1] Its value lies in the orthogonality of its functional groups:

-

Lactam Ring: Provides a rigid, conformationally constrained core that mimics the

-turn secondary structure of peptides.[1] -

Azide Handle: A bio-orthogonal reactive group ready for "Click" chemistry (CuAAC) or reduction to a primary amine, enabling rapid diversification.[1]

-

Stereochemistry (6R): The specific spatial arrangement is essential for target selectivity in biological systems, often differentiating between agonist and antagonist activity in receptor binding.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | (6R)-6-(azidomethyl)piperidin-2-one |

| Molecular Formula | C₆H₁₀N₄O |

| Molecular Weight | 154.17 g/mol |

| Chiral Center | C6 (R-configuration) |

| Key Functionalities |

Physicochemical Properties[2][9][11][12]

Physical State and Solubility

While specific experimental melting points for the azide derivative are often proprietary, analogous hydroxymethyl lactams are crystalline solids (mp 125–127 °C).[1] The introduction of the azido group typically lowers the melting point, resulting in a low-melting solid or viscous oil .

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, DCM).[1] Moderate to low solubility in non-polar alkanes.[1]

-

Stability: The lactam ring is hydrolytically stable under neutral conditions.[1] The alkyl azide is stable at ambient temperatures but light-sensitive and potentially shock-sensitive if concentrated or heated.

Stereochemistry and Conformation

The piperidin-2-one ring adopts a half-chair or distorted sofa conformation. The (6R)-substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although N-substitution can alter this equilibrium.

-

Enantiomeric Purity: Critical for drug development; typically synthesized with >95% ee (enantiomeric excess) to avoid off-target effects.[1]

Synthetic Methodologies

The synthesis of (6R)-6-(azidomethyl)piperidin-2-one requires strict stereocontrol. Two primary routes are established: Chiral Pool Synthesis (from amino acids) and Asymmetric Catalysis .[1]

Route A: Asymmetric Dihydroxylation (Preferred for R-isomer)

Since the (6R) configuration corresponds to "unnatural" amino acids (like D-Lysine), asymmetric catalysis is often more cost-effective than using chiral pool starting materials.

-

Asymmetric Dihydroxylation: An alkenyl ester undergoes Sharpless Asymmetric Dihydroxylation (AD) using AD-mix-β to install the chiral center.

-

Lactamization: Reductive cyclization forms the piperidinone ring.[1]

-

Functional Group Interconversion: The resulting hydroxymethyl group is activated (Mesylation) and displaced by azide.[1]

Route B: Chiral Pool (From D-Amino Acids)

Starting from D-2-aminoadipic acid or D-Lysine :

-

Cyclization: Formation of the lactam ring.[1]

-

Reduction: Selective reduction of the side-chain carboxylate to an alcohol.[1]

-

Azidation: Nucleophilic substitution with Sodium Azide (

).[1]

Experimental Protocol: Azidation of (6R)-6-(hydroxymethyl)piperidin-2-one

Note: This protocol describes the final transformation step.

Reagents: (6R)-6-(hydroxymethyl)piperidin-2-one, Methanesulfonyl chloride (MsCl), Triethylamine (

-

Activation: Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv) in anhydrous DCM at 0°C. Add

(1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Stir for 2 hours. Quench with water, extract with DCM, and dry to obtain the mesylate intermediate.[1] -

Displacement: Dissolve the crude mesylate in anhydrous DMF. Add

(2.0 equiv).[1][2] -

Reaction: Heat to 60–80°C for 4–12 hours behind a blast shield.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF and excess azide.[1]

-

Purification: Silica gel chromatography (eluent: EtOAc/Hexanes) yields the pure azide.[1]

Chemical Reactivity & Transformations[1][6][7][8][9][12][13][14]

The molecule features two distinct reactive centers: the Azide (C6-sidechain) and the Lactam (Ring).

Azide Transformations

The azidomethyl group is a versatile "masked" amine and a click chemistry partner.[1]

-

CuAAC Click Reaction: Reacts with terminal alkynes using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.[1] This is widely used to attach the scaffold to drug pharmacophores or polymers.[1]

-

Staudinger Reduction: Treatment with Triphenylphosphine (

) followed by hydrolysis yields the primary amine, (6R)-6-(aminomethyl)piperidin-2-one. -

Staudinger Ligation: Reacts with specific phosphines to form amide bonds without an external coupling reagent.[1]

Lactam Transformations[5]

-

N-Alkylation: Deprotonation with a strong base (e.g., NaH, LiHMDS) allows alkylation at the Nitrogen (N1) position.[1]

-

Hydrolysis: Strong acid (6N HCl, reflux) opens the ring to yield the corresponding

-amino acid (chiral lysine derivative).[1]

Figure 1: Reactivity profile of (6R)-6-(azidomethyl)piperidin-2-one showing divergent synthetic pathways.[1][3][4][2][5]

Applications in Drug Discovery[16]

Peptidomimetics

The piperidinone ring constrains the N-C

-

Application: The azide can be converted to an amine and coupled with amino acids to form constrained dipeptides.

Fragment-Based Drug Design (FBDD)

The molecule serves as a "privileged scaffold" in FBDD.

-

MDM2-p53 Inhibitors: Piperidinone derivatives have been successfully optimized to inhibit the interaction between p53 and MDM2, restoring apoptotic pathways in cancer cells.[1]

-

P2Y14 Receptor Antagonists: Used as a core structure to display pharmacophores in specific orientations required for GPCR binding.[1]

Bioconjugation

The azide group allows this chiral unit to be "clicked" onto:

-

PROTACs: As a linker component.

-

Polymer Therapeutics: For controlled drug release.[1]

Safety & Handling (Critical)

Warning: Organic Azides are Potentially Explosive.

-

C/N Ratio Rule: The safety of organic azides is estimated by the Carbon/Nitrogen ratio.[1]

-

Formula:

[1] -

Total Carbons: 6[3]

-

Total Nitrogens: 4 (3 in azide, 1 in lactam).[1]

-

Analysis: The ratio (

) is approx 1.[1]75. While generally stable due to the small size and non-aromatic nature, it is energetic .[1] -

Rule of Six: The molecule satisfies the "Rule of Six" (6 carbons per energetic functional group) only marginally.[1]

-

-

Handling Protocols:

-

Never distill the pure azide to dryness.[1]

-

Avoid contact with strong acids (forms Hydrazoic acid,

, which is highly toxic and explosive).[1] -

Avoid halogenated solvents (e.g., DCM) during reaction with sodium azide if possible, to prevent formation of diazidomethane (explosive).[1] Use DMF or DMSO.

-

Store in the dark at <4°C.[1]

-

Use a blast shield for reactions heated >60°C.[1]

-

References

-

Piperidinone Scaffolds in Drug Discovery: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][6][7] Source: Molecules (MDPI).[1] URL:[Link][1]

-

Safety of Organic Azides: Title: Organic Azides: Syntheses and Applications (Safety Measures). Source: Wiley Online Library / ResearchGate.[1] URL:[Link][1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

(6R)-6-(azidomethyl)piperidin-2-one: Structural Analysis & Synthetic Utility

Topic: Structural Analysis and Synthetic Utility of (6R)-6-(azidomethyl)piperidin-2-one Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

(6R)-6-(azidomethyl)piperidin-2-one is a high-value chiral scaffold serving as a conformationally restricted peptidomimetic and a versatile "click-ready" intermediate. Structurally, it features a six-membered lactam (piperidin-2-one) with a defined stereocenter at the C6 position, bearing an azidomethyl handle. This specific enantiomer is critical in drug discovery for synthesizing library arrays that mimic the spatial orientation of amino acid side chains while maintaining a rigid backbone.

This guide provides a definitive structural analysis, validated synthetic protocols, and stereochemical characterization standards required for integrating this motif into high-affinity ligand design.

Structural Characterization & Spectroscopic Signature[1][2][3][4]

The structural integrity of this molecule relies on three features: the lactam ring integrity, the R-configuration at C6, and the presence of the azide functionality.

Spectroscopic Profile

The following data summarizes the expected spectroscopic signals for validation.

| Technique | Key Signal | Assignment | Structural Insight |

| FT-IR | 2095–2110 cm⁻¹ | -N=N=N stretch | Strong, diagnostic peak confirming azide presence. |

| 1655–1670 cm⁻¹ | C=O (Lactam) | Characteristic | |

| ¹H NMR | H-6 (Chiral center) | Multiplet indicating axial/equatorial orientation. | |

| -CH₂-N₃ | Diastereotopic protons confirming chiral environment. | ||

| N-H | Broad singlet, exchangeable with D₂O. | ||

| ¹³C NMR | C=O | Lactam carbonyl carbon. | |

| -CH₂-N₃ | Carbon attached to the azide group. | ||

| C-6 | Chiral methine carbon. |

Conformational Analysis

The piperidin-2-one ring is not planar; it exists in a distorted half-chair or sofa conformation to minimize A(1,3) strain between the N-H and the C6 substituent. In the (6R)-isomer, the azidomethyl group preferentially adopts a pseudo-equatorial position to reduce 1,3-diaxial interactions, although the flexibility of the lactam allows for ring flipping upon binding to biological targets.

Figure 1: Conformational equilibrium of 6-substituted piperidin-2-ones. The equatorial preference of the C6-azidomethyl group stabilizes the ground state.

Synthetic Pathway & Causality

The synthesis of (6R)-6-(azidomethyl)piperidin-2-one is most reliably achieved via the functionalization of (6R)-6-(hydroxymethyl)piperidin-2-one . This precursor is often derived from D-alpha-aminoadipic acid or via enzymatic resolution, ensuring high optical purity.

Synthesis Protocol: Alcohol to Azide Conversion

Rationale: Direct nucleophilic substitution on the alcohol is poor. Activation via sulfonate ester (Mesylate/Tosylate) is required to create a good leaving group for the azide nucleophile.

Step 1: Activation (Mesylation)

-

Reagents: (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (anhydrous).

-

Procedure:

-

Cool the solution of starting material and TEA in DCM to 0°C.

-

Add MsCl dropwise to prevent exotherms (which can cause racemization).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Checkpoint: TLC should show complete consumption of the polar alcohol.

-

Workup: Wash with NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

-

Step 2: Azidation (Nucleophilic Displacement)

-

Reagents: Crude Mesylate (from Step 1), Sodium Azide (NaN₃, 2.0 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve mesylate in DMF. Add NaN₃.

-

Heat to 60–70°C for 4–6 hours. Note: Do not overheat (>90°C) to avoid elimination side products.

-

Safety: Sodium azide is toxic and can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH.

-

Workup: Dilute with water, extract exhaustively with EtOAc (azide is lipophilic), wash with LiCl solution (to remove DMF).

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

-

Figure 2: Step-wise synthetic workflow for the conversion of the hydroxymethyl precursor to the target azide.

Stereochemical Validation (Self-Validating Protocol)

Ensuring the retention of the (R)-configuration is paramount, as the biological activity of piperidone-based drugs is often enantiomer-specific.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10 to 80:20).

-

Detection: UV at 210 nm (amide absorption).

-

Validation: Inject the racemic standard (synthesized from racemic aminoadipic acid) to establish separation. The (6R)-product should appear as a single peak corresponding to one of the enantiomers in the racemate.

Optical Rotation

-

Expectation: The rotation

should be compared against the literature value for the hydroxymethyl precursor. Inversion is not expected at the C6 center because the reaction occurs at the exocyclic methylene group, not the chiral center itself. -

Logic: If the reaction conditions were too basic or hot, racemization via enolization of the lactam carbonyl could occur. A drop in optical purity indicates this failure mode.

Applications in Drug Discovery

The (6R)-6-(azidomethyl)piperidin-2-one scaffold is a "Click-Ready" cassette.

-

Peptidomimetics: The lactam ring constrains the N-C bond, mimicking the

and -

Fragment-Based Drug Design (FBDD): The azide allows for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.

-

Linker Chemistry: It serves as a rigid spacer in PROTACs (Proteolysis Targeting Chimeras), where the chiral center directs the exit vector of the linker.

Reaction: CuAAC Triazole Formation

-

Reagents: Alkyne-R, CuSO₄ (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H₂O.

-

Outcome: 1,4-disubstituted 1,2,3-triazole. The rigid piperidone ring prevents the "floppiness" often seen with linear alkyl azides, improving the entropic favorability of binding.

References

-

Synthesis of Chiral Piperidin-2-ones

-

Conformational Analysis of Piperidines

- Source: "Conformational analysis of 2-substituted piperidines." Journal of the American Chemical Society, 1980.

-

URL:[Link]

-

Precursor Availability ((6R)-6-Hydroxymethylpiperidin-2-one)

-

Azide Synthesis Methodologies

- Source: "Practical Synthesis of Azides from Alcohols." Journal of Organic Chemistry, 2010.

-

URL:[Link]

Sources

Synthesis of (6R)-6-(azidomethyl)piperidin-2-one: An In-Depth Technical Guide

Introduction

(6R)-6-(azidomethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, and the introduction of a chiral center and a versatile azido group offers a gateway to a diverse range of complex molecular architectures.[1][2] The azido moiety can be readily transformed into an amine via reduction, or participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use as a molecular linker or for the introduction of further functionalities. This guide provides a detailed, two-part synthetic pathway for the preparation of (6R)-6-(azidomethyl)piperidin-2-one, commencing with the asymmetric synthesis of the key intermediate, (6R)-6-(hydroxymethyl)piperidin-2-one.

Overall Synthesis Pathway

The synthesis of (6R)-6-(azidomethyl)piperidin-2-one is achieved in two key stages. The first stage establishes the stereocenter at the C6 position of the piperidin-2-one ring through a Sharpless asymmetric dihydroxylation, followed by a series of transformations to yield the chiral hydroxymethyl lactam. The second stage involves the conversion of the primary alcohol to the corresponding azide.

Part 1: Asymmetric Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one

The synthesis of the chiral intermediate, (6R)-6-(hydroxymethyl)piperidin-2-one, has been effectively demonstrated through a multi-step sequence starting from an alkenyl ester.[3] The key step in this sequence is an asymmetric dihydroxylation reaction, which introduces the desired stereochemistry with high enantioselectivity.

Experimental Protocol: Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one

A detailed, step-by-step protocol for the synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one is outlined below, adapted from established literature.[3]

Step 1: Asymmetric Dihydroxylation

-

To a stirred solution of 4-methoxyphenylmethyl hex-5-enoate in a t-BuOH/H₂O (1:1) mixture, add AD-mix-α and methanesulfonamide.

-

Stir the resulting mixture at room temperature for 18 hours.

-

Quench the reaction by adding solid sodium sulfite and stir for a further 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 2 M NaOH, followed by brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (5S)-4-methoxyphenylmethyl 5,6-dihydroxyhexanoate.

Causality of Experimental Choices: The use of AD-mix-α, which contains the chiral ligand (DHQ)₂PHAL, is crucial for directing the dihydroxylation to one face of the double bond, thereby establishing the (S)-stereochemistry at the C5 position of the hexanoate chain. Methanesulfonamide is added to accelerate the catalytic cycle.

Step 2: Subsequent Transformations to (6R)-6-(hydroxymethyl)piperidin-2-one

The diol from the previous step is then converted to (6R)-6-(hydroxymethyl)piperidin-2-one through a five-step sequence which involves:

-

Selective protection of the primary alcohol.

-

Activation of the secondary alcohol.

-

Intramolecular cyclization to form the piperidin-2-one ring.

-

Deprotection of the primary alcohol.

-

Final purification.

For a detailed experimental procedure for these transformations, please refer to the primary literature.[3]

Part 2: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one

The conversion of the primary alcohol in (6R)-6-(hydroxymethyl)piperidin-2-one to the azide is a critical functional group transformation. Several methods exist for the direct conversion of alcohols to azides.[4] A highly effective and widely used method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][5][6][7] This method is advantageous as it often proceeds under mild conditions and avoids the formation of difficult-to-remove byproducts, such as triphenylphosphine oxide which is a common issue in Mitsunobu reactions.[8][9]

Experimental Protocol: Azidation of (6R)-6-(hydroxymethyl)piperidin-2-one

-

Dissolve (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous toluene.

-

To this solution, add diphenylphosphoryl azide (DPPA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (6R)-6-(azidomethyl)piperidin-2-one.

Causality of Experimental Choices: DPPA acts as both the azide source and an activator for the hydroxyl group. DBU is a strong, non-nucleophilic base that facilitates the formation of a phosphoryl intermediate, which is then displaced by the azide in an Sₙ2 fashion. Toluene is a suitable aprotic solvent for this transformation.

Quantitative Data Summary

| Compound Name | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |

| (6R)-6-(hydroxymethyl)piperidin-2-one | 4-methoxyphenylmethyl hex-5-enoate | AD-mix-α, MsNH₂ | t-BuOH/H₂O | 18 | ~89[3] |

| (6R)-6-(azidomethyl)piperidin-2-one | (6R)-6-(hydroxymethyl)piperidin-2-one | DPPA, DBU | Toluene | 12-18 | Estimated >80 |

Workflow Visualization

Caption: Overall synthesis pathway for (6R)-6-(azidomethyl)piperidin-2-one.

References

- Male, J. L., et al. (2001). A practical asymmetric synthesis of both enantiomers of 6-(hydroxymethyl)piperidin-2-one. Tetrahedron: Asymmetry, 12(10), 1511-1513.

-

Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]

-

Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

-

Wikipedia. (2023, October 29). Mitsunobu reaction. [Link]

-

Patil, R., Parveen, G., Gumaste, V., & Deshmukh, A. R. A. S. (2012). An Efficient One-Pot Synthesis of Azidoformates from Alcohols UsingTriphosgene: Synthesis of N-Carbobenzyloxy Azetidin-2-ones. Synthetic Communications, 42(15), 2303-2309. [Link]

-

Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]

-

Shioiri, T. (2001). Diphenyl Phosphorazidate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Azide. [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

- Thompson, A. S., et al. (1995). Alcohol to azide sn2 conversion.

-

Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]

-

Tzanetou, E. N., Kasiotis, K. M., & Haroutounian, S. A. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. American Journal of Organic Chemistry, 2(1), 35-38. [Link]

-

Zhang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202200201. [Link]

-

Reddy, G. V., et al. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 10(33), 6749-6757. [Link]

-

Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2024). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6-METHYLPYRAN-2-ONE IN REFLUXING ETHANOL IN THE PRESENCE OF PIPERIDINE AND 2-AMINOPYRIDINE: STRUCTURAL CHARACTERIZATION AND MECHANISTIC ASPECTS. Mediterranean Journal of Chemistry, 23(4), 1-1. [Link]

Sources

- 1. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]

- 6. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

Stereoselective Synthesis of Multi-Substituted 2-Piperidinones: A Technical Guide

Part 1: Strategic Overview

The Pharmacophore Imperative

The 2-piperidinone (δ-lactam) scaffold is not merely a structural linker; it is a privileged pharmacophore embedded in FDA-approved therapeutics for Alzheimer’s (e.g., Donepezil analogues), anticancer agents (MDM2 inhibitors), and anticoagulants (Factor Xa inhibitors).

For the drug development professional, the synthetic challenge is twofold: decoration and stereocontrol . Traditional methods—often relying on the oxidation of pre-existing piperidines or ring-closing metathesis—frequently suffer from poor atom economy and limited freedom to install substituents at the C3, C4, and C5 positions simultaneously.

This guide focuses on three high-fidelity methodologies that bypass these limitations, prioritizing cascade sequences that build complexity from simple precursors.

Methodology Selection Matrix

| Methodology | Mechanism Type | Key Advantages | Ideal Application |

| [1+2+3] Organophotocatalysis | Radical Cation Annulation | One-step access; tolerates unactivated alkenes. | Late-stage functionalization; novel substitution patterns.[1] |

| Nitro-Mannich Cascade | Ionic (Anionic) | High diastereoselectivity; cheap reagents; atom economical. | Diversity-oriented synthesis (DOS) of libraries.[2] |

| Ir-Catalyzed Cascade | Hydrogen Transfer/Reductive | Enantioselective; aqueous compatibility. | Asymmetric synthesis of chiral alkaloids. |

Part 2: Deep Dive into Key Methodologies

Organophotocatalytic [1+2+3] Annulation

A paradigm shift from ionic to radical logic.

This method represents a recent breakthrough (2025) in accessing 2-piperidinones. Unlike traditional polar chemistry, this approach utilizes an oxidative quenching cycle to generate radical cations from alkenes, which then intercept unsaturated carbonyls and ammonium salts.

Mechanism & Causality: The reaction is driven by the generation of an alkene radical cation. This highly reactive species breaks the symmetry of the starting material, allowing for a "sewing" reaction between three distinct components:

-

Component 1 (1C): Ammonium salt (Nitrogen source).

-

Component 2 (2C): Alkene (Backbone).

-

Component 3 (3C): Unsaturated carbonyl (Michael acceptor).

The stereoselectivity arises from the rigid chair-like transition state adopted during the radical cyclization step, minimizing 1,3-diaxial interactions.

Figure 1: Mechanistic flow of the organophotocatalytic [1+2+3] annulation strategy.

The Michael/Nitro-Mannich/Lactamization Cascade

The workhorse for high-throughput library generation.

This four-component reaction (4-CR) integrates a Michael addition, a Nitro-Mannich reaction, and a lactamization in a single pot. It is particularly valuable for synthesizing 3,4,5,6-tetrasubstituted piperidinones with high diastereocontrol.

Critical Control Points:

-

Ammonium Acetate: Acts as a dual-purpose reagent—providing the nitrogen source and buffering the pH to facilitate the reversible Mannich step, which allows for thermodynamic error correction (stereochemical editing).

-

Electron Deficient Nitrostyrenes: Essential for the initial Michael addition. The nitro group serves as a temporary activating group that can be retained or denitrated later.

Part 3: Experimental Protocols

Protocol A: Diversity-Oriented Synthesis via Nitro-Mannich Cascade

Objective: Synthesis of polysubstituted 4,6-diaryl-2-piperidinones. Scale: 1.0 mmol (adaptable to parallel synthesis).

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

Nitrostyrene derivative (1.0 equiv)

-

Dialkyl Malonate (e.g., Dimethyl malonate) (1.0 equiv)

-

Ammonium Acetate (NH₄OAc) (2.0 - 4.0 equiv)[3]

-

Solvent: Methanol (MeOH)

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), nitrostyrene (1.0 mmol), and dimethyl malonate (1.0 mmol).

-

Solvation: Add MeOH (5 mL). Note: Methanol is critical for stabilizing the ionic intermediates and solubilizing the ammonium acetate.

-

Initiation: Add NH₄OAc (2.0 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 2–4 hours.

-

Self-Validation Check: The reaction typically progresses from a clear solution to a suspension as the product precipitates. Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the nitrostyrene spot.

-

-

Workup (Filtration): Cool the mixture to room temperature and then to 0°C in an ice bath for 30 minutes.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold MeOH (2 x 2 mL) and diethyl ether (2 x 3 mL) to remove unreacted starting materials.

-

Characterization: Dry the solid in vacuo. Purity is often >95% by ¹H NMR, requiring no column chromatography.

Protocol B: Transition-Metal-Free Dual C-H Oxidation

Objective: Asymmetric synthesis of 3-alkoxyamino-4-oxygenated-2-piperidinones. Context: This method uses TEMPO+ salts to oxidize unreactive C(sp3)-H bonds, followed by enzymatic resolution.[4]

Workflow Visualization:

Figure 2: Chemo-enzymatic workflow for enantiopure piperidinones.

Part 4: Scientific Integrity & Troubleshooting

Troubleshooting the Cascade

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility of product or incomplete conversion. | Concentrate solvent volume by 50%. Cool to -20°C. Check pH; ensure NH₄OAc excess is sufficient (ammonia loss at reflux). |

| Complex Mixture (TLC) | Retro-Mannich reaction or Knoevenagel competition. | Lower temperature to 50°C and extend time. Ensure aldehydes are free of benzoic acid contaminants. |

| Racemization | High temperature or extended reaction times. | Stop reaction immediately upon consumption of limiting reagent. Use chiral ammonium salts if enantioselectivity is required directly. |

Authoritative Validation

The protocols described above are grounded in recent high-impact literature. The Nitro-Mannich cascade is validated by the work of Liu et al.[5] (ACS Comb. Sci.), demonstrating that the electronic nature of the aromatic aldehyde dictates the diastereoselectivity (trans-trans vs. cis-trans relationships) [3]. The Organophotocatalytic approach solves the historical difficulty of intermolecular alkene coupling, as detailed in recent studies on radical cation strategies [1, 5].

References

-

Recent Advances in the Synthesis of Piperidones and Piperidines Source: ResearchGate (2025) 6

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development Source: ResearchGate (2026) 7

-

Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade Source: ACS Combinatorial Science (2012) 5[5]

-

Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones Source: Mendeleev Communications (2023) 3

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy Source: Nature Communications (2023) 1

-

Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation Source: MDPI (2023) 4

Sources

- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hse.ru [hse.ru]

- 4. mdpi.com [mdpi.com]

- 5. Sci-Hub. Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade / ACS Combinatorial Science, 2012 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6R)-6-(azidomethyl)piperidin-2-one: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (6R)-6-(azidomethyl)piperidin-2-one, a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into its stereoselective synthesis, explore the versatile reactivity of its functional groups, and discuss its potential applications, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Significance of a Chiral Piperidinone

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] The rigid, three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The introduction of chirality further refines this three-dimensional presentation, often leading to significant differences in pharmacological activity between enantiomers.[4]

(6R)-6-(azidomethyl)piperidin-2-one is a bifunctional molecule that combines the desirable features of a chiral piperidinone core with the versatile reactivity of an azide group. The lactam functionality provides a handle for further chemical modification, while the azidomethyl group is a key synthon for "click" chemistry, a set of powerful and reliable reactions for bioconjugation and the assembly of complex molecules.[5] This unique combination of features makes it a valuable building block for the synthesis of novel therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[6][7]

Stereoselective Synthesis: Accessing the (6R)-Enantiomer

The synthesis of enantiopure (6R)-6-(azidomethyl)piperidin-2-one hinges on the stereoselective preparation of its precursor, (6R)-6-(hydroxymethyl)piperidin-2-one. A practical and scalable asymmetric synthesis of this precursor has been reported, starting from achiral materials.

Synthesis of (6R)-6-(hydroxymethyl)piperidin-2-one

A well-established route to (6R)-6-(hydroxymethyl)piperidin-2-one utilizes a Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step. This multi-step synthesis is outlined below:

Figure 2: Azidation via the Mitsunobu reaction.

In this reaction, the alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). The activated hydroxyl group is then displaced by the azide nucleophile, typically introduced as diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). [8][9]The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry. Therefore, to obtain the desired (6R)-azide, the starting material would need to be the (6S)-alcohol. However, for the purpose of this guide, which focuses on the utility of the (6R)-azide, we will present a representative protocol assuming the desired stereochemistry is achieved.

Experimental Protocol: Synthesis of (6R)-6-(azidomethyl)piperidin-2-one (Representative)

To a solution of (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of diphenylphosphoryl azide (DPPA) (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (6R)-6-(azidomethyl)piperidin-2-one.

Note: This is a representative protocol based on established Mitsunobu reaction conditions. [10]Optimization of reaction parameters may be necessary for specific substrates.

Chemical Reactivity and "Click" Chemistry

The synthetic utility of (6R)-6-(azidomethyl)piperidin-2-one lies in the orthogonal reactivity of its two key functional groups: the lactam and the azide.

Lactam Chemistry

The lactam ring offers several avenues for further derivatization. The N-H bond can be alkylated or acylated to introduce various substituents. The carbonyl group can be reduced to the corresponding amine, providing access to chiral 2,6-disubstituted piperidines.

Azide Chemistry and the "Click" Reaction

The azide group is a versatile functional handle, most notably for its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. [3]This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the azide-containing piperidinone and an alkyne-functionalized molecule. [11]

Figure 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules. [5]This reactivity is particularly valuable in the construction of PROTACs, where the triazole linkage can serve as a robust and stable connection between the target-binding ligand and the E3 ligase-recruiting moiety. [12]

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The unique structural and chemical attributes of (6R)-6-(azidomethyl)piperidin-2-one make it a highly attractive building block for the design and synthesis of novel therapeutic agents, especially in the field of targeted protein degradation.

PROTACs: Hijacking the Cellular Machinery for Protein Degradation

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. [13] The linker plays a critical role in PROTAC design, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule. [14]The piperidine and piperidinone motifs are frequently incorporated into PROTAC linkers to enhance solubility and introduce conformational rigidity. [15] (6R)-6-(azidomethyl)piperidin-2-one is an ideal building block for PROTAC synthesis. The piperidinone core can be incorporated into the linker, and the azide functionality provides a convenient handle for attaching either the POI-binding ligand or the E3 ligase ligand via a "click" reaction.

Figure 4: General structure of a PROTAC.

Cereblon (CRBN) Ligands and the Piperidinone Scaffold

Many successful PROTACs utilize ligands that recruit the Cereblon (CRBN) E3 ligase. These ligands are often based on the structures of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which all contain a glutarimide or a related piperidine-2,6-dione moiety. [16]The piperidinone scaffold of (6R)-6-(azidomethyl)piperidin-2-one shares structural similarities with these CRBN ligands, suggesting its potential to be incorporated into novel E3 ligase-recruiting moieties. [8] Table 1: Potential Applications of (6R)-6-(azidomethyl)piperidin-2-one in Drug Discovery

| Application Area | Rationale for Use | Key Features Utilized |

| PROTAC Linker Synthesis | Introduction of a rigid, chiral scaffold to optimize ternary complex formation and improve physicochemical properties. | Piperidinone core, azide for click chemistry. |

| Novel E3 Ligase Ligands | The piperidinone moiety can serve as a scaffold for the development of new CRBN or other E3 ligase ligands. | Piperidinone core, chirality for stereospecific interactions. |

| Bioconjugation | Covalent attachment to biomolecules (e.g., proteins, peptides) for targeted delivery or functional studies. | Azide for click chemistry. |

| Fragment-Based Drug Discovery | The chiral piperidinone can serve as a starting point for the development of novel inhibitors or binders to various protein targets. | Piperidinone core, chirality. |

Conclusion and Future Perspectives

(6R)-6-(azidomethyl)piperidin-2-one is a versatile and valuable building block for modern drug discovery. Its stereoselective synthesis is achievable, and its orthogonal functional groups provide a rich platform for chemical diversification. The convergence of the privileged piperidinone scaffold with the power of "click" chemistry makes this molecule particularly well-suited for the construction of complex and highly functionalized molecules, such as PROTACs.

As the field of targeted protein degradation continues to expand, the demand for novel, well-defined chiral building blocks will undoubtedly increase. (6R)-6-(azidomethyl)piperidin-2-one is poised to play a significant role in the development of the next generation of targeted therapeutics, offering a unique combination of structural rigidity, chirality, and synthetic versatility. Further exploration of its utility in the synthesis of novel E3 ligase ligands and its incorporation into a wider range of PROTACs and other drug modalities will be a fruitful area of future research.

References

- Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal click chemistry: Covalent labeling in living systems.

- KR20230011467A - Derivatives of Piperidinedione - Google Patents. (n.d.).

- Krasavin, M., Adamchik, M., Bubyrev, A., Heim, C., Maiwald, S., Zhukovsky, D., ... & Hartmann, M. D. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990.

- Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1109-1118.

- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.

- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.

- Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

- Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2011). Impact of linker length and composition on the activity of PROTACs. Molecular and Cellular Biochemistry, 356(1-2), 123-130.

- Thompson, A. S., Humphrey, G. R., DeMarco, A. M., Mathre, D. J., & Grabowski, E. J. (1993). A convenient, one-pot, and mild procedure for the direct conversion of alcohols to azides. The Journal of Organic Chemistry, 58(22), 5886-5888.

- Wang, W., Li, Y., Zou, Y., Wang, C., & Wang, J. (2021).

- Roy, H. N., Pitchaiah, A., Kim, M., & Lee, K. I. (2013). Protective group-free synthesis of new chiral diamines via direct azidation of 1, 1-diaryl-2-aminoethanols. Tetrahedron Letters, 54(8), 949-951.

- Huda, M. N., Saha, S., & Halder, S. (2022). 3-Chloro-3-methyl-2, 6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 985.

- Chen, X., Li, H., & Chen, Z. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e15.

- Müller, G. (2014).

- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.

- Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.

- Gessner, V. H., & Däschlein, C. (2010). Catalytic regio-and enantioselective haloazidation of allylic alcohols. Journal of the American Chemical Society, 132(28), 9610-9611.

- Takaoka, Y., & Miki, Y. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390.

- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(Special Issue), 1-12.

-

Garg, N. K. (n.d.). Patents & Products. Garg Lab. Retrieved February 23, 2026, from [Link]

-

GeneOnline. (2026, February 16). Highly Enantioselective Synthesis of Chiral Lactams from Cyclic Ketones via Beckmann Rearrangement Published in Nature Chemistry. GeneOnline News. [Link]

-

PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved February 23, 2026, from [Link]

- Lee, S. K., Lee, J. W., & Park, S. B. (2021). Rapid synthesis of PROTACs by consecutive click assembly.

- Wang, Y., Zhang, T., & Wang, W. (2021). Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019. Frontiers in Pharmacology, 12, 669460.

- Wang, S., Han, L., & Wang, J. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 735623.

- Zhang, Y., Li, Z., & Rankovic, Z. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2, 6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 11(11), e202200167.

-

ChemistryViews. (2024, August 24). Chiral Nanocapsules for Safer and More Precise Cancer Therapy. [Link]

- Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu approach to the synthesis of optically active α, α-disubstituted amino acids. Organic letters, 11(4), 807-810.

-

PubChem. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved February 23, 2026, from [Link]

- Wang, C., & Li, X. (2014). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Organic & Biomolecular Chemistry, 12(27), 4879-4882.

-

Stepan, A. F., Claffey, M. M., Reese, M. R., Balan, G., Barreiro, G., Barricklow, J., ... & Shaffer, C. L. (2017). Discovery and characterization of (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6, 7-dihydropyrimido [2, 1-c] [5][6]oxazin-4 (9H)-one (PF-06462894), an alkyne-lacking metabotropic glutamate receptor 5 negative allosteric modulator profiled in both rat and nonhuman primates. Journal of medicinal chemistry, 60(18), 7764-7780.

- Li, W., & Jia, Y. (2019). Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides.

- Mojzych, M., & Li, V. (2022). Mitsunobu Reaction. Encyclopedia, 2(4), 1836-1845.

- Reddy, K. L., & Sharpless, K. B. (1998). A new asymmetric synthetic route to substituted piperidines. Journal of the American Chemical Society, 120(6), 1207-1217.

- Patel, K. D., & Patel, H. D. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2, 6-diones derivatives. Der Pharma Chemica, 4(3), 1109-1113.

- White, A. D., & Tunoori, A. R. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(1), 53-56.

- Al-Ayed, A. S. (2016). SYNTHESIS OF PHENOLIC AND HETEROCYCLIC COMPOUNDS VIA A RING TRANSFORMATION OF 4-HYDROXY-6-METHYLPYRAN-2-ONE IN REFLUXING ETHANOL IN THE PRESENCE OF PIPERIDINE AND 2-AMINOPYRIDINE: STRUCTURAL CHARACTERIZATION AND MECHANISTIC ASPECTS. Journal of the Chilean Chemical Society, 61(4), 3206-3210.

- Berdasco, M., & DeCaprio, J. A. (2020). Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds. Molecules, 25(21), 5031.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MPG.Pure [pure.mpg.de]

- 8. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pharma.researchfloor.org [pharma.researchfloor.org]

- 11. Piperidone derivatives and medical uses thereof - Patent 2036556 [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. explorationpub.com [explorationpub.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Chiral Piperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Piperidine Ring and the Quest for Chirality

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged structure in medicinal chemistry. However, the true therapeutic potential of piperidine-containing molecules is often unlocked only when their three-dimensional structure is precisely controlled. This guide delves into the discovery and historical evolution of chiral piperidine building blocks, tracing the journey from classical resolution techniques to the sophisticated asymmetric catalytic methods that define modern organic synthesis. Understanding this history is not merely an academic exercise; it provides crucial context for the strategic decisions researchers make today in the design and synthesis of novel therapeutics.

Chiral piperidines are cornerstones in a multitude of approved drugs, modulating everything from physicochemical properties and biological activity to pharmacokinetic profiles and cardiac safety.[1][2] The introduction of a stereocenter into the piperidine ring can dramatically enhance potency and selectivity, underscoring the critical importance of enantiomerically pure building blocks.[1][2] This guide will explore the key scientific breakthroughs that have enabled the efficient and selective synthesis of these vital molecular components.

Early Approaches: Laying the Foundation with Classical and Chiral Pool Methods

The initial forays into the world of chiral piperidines were largely dependent on two fundamental strategies: the resolution of racemic mixtures and the utilization of the "chiral pool."

Classical Resolution: A Test of Patience and Crystallization

Long before the advent of modern asymmetric catalysis, the separation of enantiomers relied on the painstaking process of classical resolution. This method involves the reaction of a racemic piperidine with a chiral resolving agent, often a naturally occurring acid or base, to form a pair of diastereomeric salts. These diastereomers, possessing different physical properties, could then be separated by fractional crystallization.

One of the earliest and most cited examples is the resolution of 2-piperidin-2-yl-ethanol using d-10-camphorsulfonic acid.[4][5] While effective, this method often suffered from low yields, typically less than 17% based on the starting racemic mixture.[4][5] The process is iterative and requires significant empirical optimization of solvents and crystallization conditions. Despite its limitations, classical resolution remains a viable, if often less efficient, method for obtaining enantiomerically pure piperidines, particularly on a large scale where the cost of chiral catalysts or ligands can be prohibitive.

Chiral Pool Synthesis: Nature's Starting Blocks

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. Synthesizing chiral piperidines from these starting materials offered a more direct and often more efficient route than resolution. L-lysine, for instance, has served as a versatile precursor for the synthesis of various piperidine alkaloids.

A notable strategy involves the use of carbohydrate-derived chiral auxiliaries. For example, arabinosylamine has been employed to direct the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into 2,6-cis-substituted piperidinones.[6] This approach leverages the steric and stereoelectronic properties of the carbohydrate to control the facial selectivity of key bond-forming reactions.[6] Similarly, glycosylamines have been used as chiral auxiliaries in domino Mannich-Michael reactions to produce N-glycosyl-5,6-didehydropiperidin-4-ones with high stereoselectivity.[6]

The Dawn of Asymmetric Catalysis: A Paradigm Shift in Chiral Piperidine Synthesis

The development of catalytic asymmetric methods revolutionized the synthesis of chiral piperidines, offering more efficient, atom-economical, and versatile strategies. These methods can be broadly categorized into the asymmetric hydrogenation of prochiral precursors and the enantioselective functionalization of piperidine rings.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of easily accessible pyridine derivatives is an attractive and step-economical approach to chiral piperidines.[7] This strategy, however, is challenged by the high energy barrier of dearomatizing the pyridine ring.[8][9] To circumvent this, a common tactic is to first activate the pyridine ring by forming a pyridinium salt.

Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have proven highly effective for the asymmetric hydrogenation of these pyridinium salts.[3][10]

Key Factors in Asymmetric Hydrogenation of Pyridinium Salts:

Caption: Key factors in asymmetric hydrogenation of pyridinium salts.

A significant advancement in this area is the rhodium-catalyzed reductive transamination of pyridinium salts.[7][11] This method utilizes a chiral primary amine under reducing conditions, which, in the presence of water, undergoes a transamination with the pyridinium nitrogen, thereby inducing chirality on the newly formed piperidine ring.[7][11] This approach is notable for its excellent diastereo- and enantioselectivities and its tolerance of a wide range of functional groups, including fluorine.[7][11]

Modern Catalytic and Biocatalytic Approaches

Recent years have witnessed an explosion of innovative catalytic methods for synthesizing chiral piperidines, including C-H functionalization, dearomatization strategies, and biocatalytic approaches.

Enantioselective C(sp³)–H Oxidation

Directly functionalizing the C-H bonds of a piperidine ring in an enantioselective manner is a highly atom-economical and elegant strategy. A manganese-catalyzed method for the enantioselective α-C(sp³)-H bond oxidation of piperidines using hydrogen peroxide has been developed.[12][13] This reaction desymmetrizes prochiral piperidines to yield versatile chiral N,O-acetal products with high enantioselectivity.[12][13]

Asymmetric Reductive Heck Reactions

A powerful cross-coupling approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9][14] This three-step process begins with the partial reduction of pyridine, followed by the key rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the desired chiral piperidine.[8][9] This method demonstrates broad functional group tolerance and has been applied to the formal synthesis of clinically used drugs like Preclamol and Niraparib.[8][9]

Workflow for the Rh-catalyzed Asymmetric Reductive Heck Reaction:

Caption: Workflow for the Rh-catalyzed asymmetric reductive Heck reaction.

Biocatalysis and Chemo-enzymatic Methods

Biocatalysis offers a sustainable and highly selective alternative for the synthesis of chiral piperidines. Nature's catalysts, enzymes, operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.[15] While a dedicated natural biocatalyst for the asymmetric dearomatization of pyridines has yet to be discovered, chemo-enzymatic approaches have proven highly effective.[15]

One such strategy combines chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[15] Multi-enzyme one-pot syntheses have also been developed to produce substituted piperidines from readily available keto acids or diketones.[16] These biocatalytic cascades offer a green and efficient route to valuable chiral building blocks.[17]

Experimental Protocols and Data

Representative Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

The following is a generalized protocol based on the work of Fletcher and colleagues for the synthesis of enantioenriched 3-substituted tetrahydropyridines.[14]

Step 1: Catalyst Preparation

-

To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon (repeat three times).

-

Add toluene, THP, and H₂O in a 1:1:1 ratio, followed by aqueous CsOH (50 wt%, 2.0 equiv).

-

Stir the catalyst solution at 70 °C.

Step 2: Cross-Coupling Reaction

-

After 10 minutes of stirring the catalyst solution, add the boronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature and dilute with Et₂O.

-

Pass the mixture through a plug of SiO₂ and wash the plug with additional Et₂O.

-

Remove the solvents in vacuo.

-

Purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Illustrative Data: Enantioselectivity in Asymmetric Piperidine Synthesis

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate & Phenylboronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 3-Phenyl-tetrahydropyridine | 96% | [14] |

| Enantioselective C(sp³)-H Oxidation | N-Boc-4-methylpiperidine | Evolved Manganese Catalyst / H₂O₂ | Chiral N,O-acetal | 92% | [12] |

| Reductive Transamination | N-Benzylpyridinium salt | [RhCp*Cl₂]₂ / Chiral Amine | Chiral Piperidine | >99% | [7] |

| Chemo-enzymatic Dearomatization | N-Substituted tetrahydropyridine | Amine Oxidase / Ene Imine Reductase | 3-Substituted Piperidine | >99% | [15] |

Data adapted from selected examples in the literature to showcase typical results.

Conclusion and Future Outlook

The journey of discovering and developing synthetic routes to chiral piperidine building blocks has been one of continuous innovation. From the laborious but foundational techniques of classical resolution and chiral pool synthesis, the field has progressed to the highly efficient and selective catalytic and biocatalytic methods of today. These advancements have had a profound impact on drug discovery, enabling the creation of more potent and selective therapeutics.[1][2]

The future of chiral piperidine synthesis will likely be shaped by the principles of green and sustainable chemistry. The development of more efficient biocatalytic cascades, the use of earth-abundant metal catalysts, and the continued exploration of direct C-H functionalization will be key areas of research. As our understanding of the intricate relationship between stereochemistry and biological activity deepens, the demand for novel and diverse chiral piperidine building blocks will only continue to grow, driving further innovation in the field of asymmetric synthesis.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12, 958–965. [Link]

-

Rowe, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16086-16094. [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

-

Muthuramalingam, S., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Li, Y., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3169–3173. [Link]

-

Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

-

Kubota, K., Watanabe, Y., Hayama, K., & Ito, H. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 138(12), 4034–4037. [Link]

-

Cheng, J., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 12(3), 425-434. [Link]

-

Bugg, T. (2026). Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. UKRI. [Link]

-

Hussain, S., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis, 6, 3753–3759. [Link]

-

Various Authors. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

- Bakthavatchalam, R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

- Bakthavatchalam, R., et al. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.

-

Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Rovis, T., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

-

Herrera-Vázquez, L. G., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. [Link]

-

Kranke, B., & Kunz, H. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

-

O'Brien, P. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Wang, D., et al. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. [Link]

-

Kranke, B., & Kunz, H. (2006). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 84(4), 625-641. [Link]

-

Muthuramalingam, S., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. GtR [gtr.ukri.org]

(6R)-6-(azidomethyl)piperidin-2-one mechanism of action in biological systems

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (6R)-6-(azidomethyl)piperidin-2-one in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-6-(azidomethyl)piperidin-2-one is a chiral synthetic compound featuring two key structural motifs: a piperidin-2-one (a six-membered δ-lactam) core and a bioorthogonal azidomethyl handle. While the piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, the specific biological activity of this particular molecule is not yet characterized in public literature.[1][2] This guide, therefore, serves as a strategic whitepaper, moving beyond a simple description of a known mechanism to a comprehensive roadmap for its elucidation. We will deconstruct the molecule's architecture to generate actionable hypotheses and provide a series of detailed, field-proven experimental workflows designed to identify its molecular target(s) and characterize its downstream biological effects. This document is intended to be a practical guide for researchers aiming to unravel the therapeutic potential and mechanistic underpinnings of this and similar novel chemical entities.

Structural Analysis and Mechanistic Hypothesis Generation

The rational investigation of a novel compound's mechanism of action begins with a thorough analysis of its structure. The chemical architecture of (6R)-6-(azidomethyl)piperidin-2-one provides clear signposts that guide our initial hypotheses.

-

The Piperidin-2-one (δ-Lactam) Core: The piperidin-2-one, or δ-lactam, is a privileged scaffold in medicinal chemistry.[3] Lactams are found in a wide array of bioactive compounds and are known to interact with a diverse range of biological targets, including enzymes like proteases and kinases, as well as G-protein coupled receptors (GPCRs).[4] The cyclic amide structure of the lactam can act as a peptidomimetic, potentially mimicking a peptide bond to interfere with protein-protein interactions or bind to the active sites of enzymes. The (6R) stereochemistry is critical; biological systems are chiral, and this specific spatial arrangement will be a key determinant of binding affinity and selectivity for its molecular target.

-

The Azidomethyl Functional Group: The presence of the azidomethyl group is the most functionally revealing feature of this molecule from a chemical biology perspective. The azide group is small, metabolically stable, and largely inert in biological systems, making it an ideal bioorthogonal handle.[5] Its true power is unleashed when used in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][6][7] This functionality strongly suggests that (6R)-6-(azidomethyl)piperidin-2-one is designed not just as a potential therapeutic agent, but as a chemical probe for target identification and validation.[8]

Based on this analysis, we can formulate two primary hypotheses:

-

The piperidin-2-one core of the molecule engages with a specific protein target (e.g., an enzyme, receptor, or ion channel), modulating its activity and triggering a downstream biological response.

-

The azidomethyl group can be leveraged as a chemical reporter to covalently link the molecule to its binding partner(s), enabling their isolation and identification from a complex biological milieu.

A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a multi-phase experimental workflow designed to systematically test our hypotheses. This workflow begins with broad phenotypic screening to identify a biological context, followed by precise target identification using chemoproteomics, and concludes with target validation and pathway analysis.

Phase 1: Broad-Spectrum Phenotypic Screening

The first step is to understand the compound's general biological effect. A broad phenotypic screen provides the initial "map" of its activity, guiding more focused subsequent experiments.

Experimental Protocol: High-Throughput Cellular Viability Screening

-

Cell Line Panel Selection: A diverse panel of human cancer cell lines (e.g., NCI-60 panel) is selected to represent various tissue origins and genetic backgrounds.

-

Compound Preparation: (6R)-6-(azidomethyl)piperidin-2-one is dissolved in DMSO to create a 10 mM stock solution. A dilution series is prepared, typically ranging from 100 µM to 1 nM.

-

Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the compound dilution series for 72 hours. A DMSO-only control is included.

-

Viability Assay: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity. Luminescence is read on a plate reader.

-

Data Analysis: The data is normalized to the DMSO control, and dose-response curves are generated. The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Data Presentation: Hypothetical Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF7 | Breast Carcinoma | 5.2 |

| U-87 MG | Glioblastoma | > 100 |

| HCT116 | Colon Carcinoma | 4.8 |

| Jurkat | T-cell Leukemia | 0.9 |

Causality and Interpretation: The hypothetical data in the table suggests that the compound has potent cytotoxic activity against specific cancer cell lines (MCF7, HCT116, and particularly Jurkat) while being inactive against others. This pattern of differential sensitivity points towards a specific mechanism of action rather than general toxicity and provides a set of sensitive cell lines for subsequent target identification experiments.

Phase 2: Target Identification via Chemoproteomic Profiling

With sensitive cell lines identified, we can now leverage the azide handle to find the direct molecular target(s) of the compound. We will use an affinity-based protein profiling (AfBPP) approach.

Logical Workflow for Target Identification

The diagram below outlines the workflow for identifying the cellular targets of (6R)-6-(azidomethyl)piperidin-2-one.

Caption: Chemoproteomic workflow for target identification.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)

-

Cell Treatment: Jurkat cells are cultured to ~80% confluency and treated with an effective concentration of (6R)-6-(azidomethyl)piperidin-2-one (e.g., 5x IC50) for 2-4 hours. A vehicle (DMSO) control is run in parallel. For competitive profiling, a parallel sample is co-incubated with the azide probe and a 100-fold excess of a non-azide-containing structural analog to identify specific binders.

-

Cell Lysis: Cells are harvested, washed with cold PBS, and lysed in a lysis buffer containing protease and phosphatase inhibitors. The lysate is clarified by centrifugation.

-

Click Chemistry (CuAAC): The proteome (~1 mg) is subjected to a click reaction. The following are added sequentially: Biotin-alkyne (e.g., 50 µM), Tris(2-carboxyethyl)phosphine (TCEP, 1 mM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), and finally Copper(II) sulfate (1 mM).[9] The reaction is incubated for 1 hour at room temperature.

-

Protein Precipitation: Excess reagents are removed by methanol/chloroform precipitation. The protein pellet is washed and resolubilized in a buffer containing SDS.

-

Affinity Enrichment: The resolubilized proteome is incubated with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.

-

Washing: The beads are washed extensively with high-stringency buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is searched against a human protein database. Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control (and displaced in the competition experiment) are identified as high-confidence candidate targets.

Phase 3: Target Validation and Downstream Pathway Elucidation

Mass spectrometry will provide a list of candidate targets. It is crucial to validate these findings to confirm direct and specific engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[10] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-